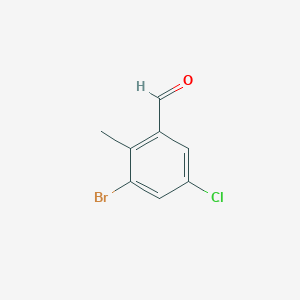

3-Bromo-5-chloro-2-methylbenzaldehyde

Description

Contextualization within Halogenated Aromatic Aldehydes Research

Halogenated aromatic aldehydes represent a cornerstone class of intermediates in organic chemistry. The presence of halogen atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties and reactivity. These substituents are electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution, but also serve as crucial handles for cross-coupling reactions.

Research into this class of compounds is diverse. In environmental science, studies focus on the microbial degradation of halogenated aromatics, as their persistence can pose environmental challenges. The aldehyde functional group itself offers a rich area of study, participating in a wide array of chemical transformations including oxidations, reductions, and nucleophilic additions. The specific positioning of halogens, as seen in 3-Bromo-5-chloro-2-methylbenzaldehyde, provides a template for investigating regioselective reactions, where one halogen may react preferentially over the other depending on the catalytic system employed.

Significance as a Research Substrate in Modern Organic Synthesis

While specific documented applications for this compound are specialized, its structural motifs point to its considerable potential as a research substrate. Polysubstituted benzaldehydes are prized as versatile building blocks for high-value materials, including pharmaceuticals and agrochemicals. nih.gov The aldehyde group is a gateway to numerous other functionalities; it can be readily converted into amines, alcohols, carboxylic acids, and alkenes, making it a pivotal anchor for molecular elaboration.

The true synthetic power of this molecule lies in the combination of its functional groups:

The Aldehyde Group: Acts as an electrophilic site for C-C bond formation through reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions.

Halogen Atoms (Br and Cl): Both bromine and chlorine atoms are key functional groups for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental to modern organic synthesis for constructing complex biaryl structures and C-N bonds. The differential reactivity between bromine and chlorine can potentially allow for sequential, site-selective couplings.

Ortho-Methyl Group: The methyl group adjacent to the aldehyde provides steric hindrance that can influence the stereochemical outcome of reactions at the carbonyl center. Electronically, it is a weakly activating group, which can subtly modulate the reactivity of the aromatic ring in electrophilic substitution reactions. researchgate.net

The synthesis of such polysubstituted benzaldehydes often requires multi-step procedures, and planning the sequence of reactions is critical to ensure correct regiochemistry. libretexts.org Modern one-pot reduction/cross-coupling procedures starting from precursors like Weinreb amides represent an advanced strategy for creating such functionalized aldehydes. acs.orgrug.nl

| Functional Group | Reaction Type | Potential Transformation |

|---|---|---|

| Aldehyde (-CHO) | Nucleophilic Addition | Formation of alcohols (e.g., with Grignard reagents) |

| Aldehyde (-CHO) | Condensation | Formation of imines/Schiff bases (with primary amines) |

| Aldehyde (-CHO) | Wittig Reaction | Conversion to alkenes |

| Aryl Bromide (-Br) | Suzuki Coupling | Formation of biaryl compounds (with boronic acids) |

| Aryl Chloride (-Cl) | Buchwald-Hartwig Amination | Formation of arylamines (with amines) |

Evolution of Research Approaches Pertaining to Complex Aromatic Systems

The study of complex aromatic systems like this compound has been revolutionized by advancements in both synthetic and analytical methodologies.

Synthetic Approaches: The preparation of polysubstituted aromatic aldehydes has moved beyond traditional, often lengthy, electrophilic aromatic substitution sequences. Modern strategies focus on efficiency, selectivity, and sustainability. libretexts.org

Catalysis: The development of sophisticated catalysts has enabled new reaction pathways. For instance, photoredox catalysis allows for the synthesis of polysubstituted aldehydes under mild conditions using visible light. researchgate.net Organocatalysis offers a metal-free alternative for key transformations, such as the direct synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde. nih.gov

C-H Functionalization: A significant paradigm shift is the move towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials. Palladium-catalyzed ortho C-H hydroxylation of benzaldehydes, using transient directing groups, exemplifies this modern approach to installing functionality with high precision. acs.org

Dearomatization Strategies: Advanced methods in natural product synthesis involve dearomatization, where a stable aromatic ring is converted into a more complex, three-dimensional structure, showcasing a sophisticated level of synthetic control. nih.gov

Analytical Approaches: Characterizing complex aromatic molecules requires a suite of high-resolution analytical techniques. The evolution from classical methods to modern instrumentation allows for unambiguous structure elucidation and purity assessment.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for separating complex mixtures and identifying individual components, even at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC), are crucial for determining the precise connectivity and spatial arrangement of atoms within a molecule, which is essential for confirming the substitution pattern on the aromatic ring.

These evolving paradigms in synthesis and analysis are critical for unlocking the full potential of specialized molecules like this compound in scientific research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClO |

|---|---|

Molecular Weight |

233.49 g/mol |

IUPAC Name |

3-bromo-5-chloro-2-methylbenzaldehyde |

InChI |

InChI=1S/C8H6BrClO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3 |

InChI Key |

AEUXWUQSTDHREU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloro 2 Methylbenzaldehyde

Retrosynthetic Analysis and Strategic Disconnection Approaches for 3-Bromo-5-chloro-2-methylbenzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes and key bond formations.

The primary retrosynthetic pathways for this compound involve the disconnection of the substituents from the benzene (B151609) core. Key disconnections include:

C-CHO bond disconnection: This is a common strategy that simplifies the target molecule to a substituted toluene (B28343) derivative. The aldehyde group can be introduced in the final step via formylation of an organometallic intermediate or oxidation of a benzyl (B1604629) group.

C-Br and C-Cl bond disconnections: These disconnections lead to a simpler 2-methylbenzaldehyde (B42018) or a related precursor. The halogen atoms can be introduced via electrophilic aromatic substitution. The regioselectivity of these reactions is crucial and is influenced by the directing effects of the existing substituents.

C-CH3 bond disconnection: This approach is less common but could involve the coupling of a dihalogenated benzaldehyde (B42025) with an organomethyl reagent.

A plausible retrosynthetic pathway is to start from 3-bromo-5-chlorotoluene. The challenge then becomes the regioselective introduction of the aldehyde group at the C2 position, which is sterically hindered and electronically influenced by the two halogen atoms.

Both convergent and divergent synthetic strategies can be devised for the synthesis of this compound.

Divergent Synthesis: A divergent approach would start from a common precursor, such as 2-methylphenol or 2-methylaniline, and then sequentially introduce the bromo, chloro, and aldehyde functionalities. wikipedia.org The order of introduction of these groups would be critical to ensure the desired regiochemistry. For instance, starting with 2-methylphenol, one could perform halogenation reactions followed by the introduction of the aldehyde group. The directing effects of the hydroxyl and methyl groups would need to be carefully considered.

Contemporary Synthetic Strategies for the Construction of the this compound Skeleton

Modern synthetic organic chemistry offers a range of powerful tools for the regioselective synthesis of polysubstituted aromatic compounds.

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting organometallic species can then react with an electrophile to introduce a new substituent. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a DoM strategy could be envisioned starting from a precursor where a suitable DMG is present. For example, starting with 3,5-dichlorotoluene, one could potentially use the chloro group as a weak directing group, but the regioselectivity might be poor. A more effective strategy would be to introduce a stronger DMG.

A hypothetical DoM approach could involve the following steps:

Starting Material: 1-Bromo-3-chloro-5-methylbenzene.

Introduction of a Directing Group: A directing group, such as a pivalamide (B147659) group, could be introduced via a multi-step sequence involving nitration, reduction, and acylation.

Directed Ortho-Metallation: The pivalamide group would direct lithiation to the ortho position (C2).

Formylation: The resulting aryllithium species would be quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Removal of the Directing Group: The pivalamide group would then be removed to yield the final product.

The following table outlines a potential DoM-based synthetic route.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3,5-Dichlorotoluene | Br2, FeBr3 | 1-Bromo-3,5-dichlorotoluene |

| 2 | 1-Bromo-3,5-dichlorotoluene | HNO3, H2SO4 | 1-Bromo-3,5-dichloro-2-nitrotoluene |

| 3 | 1-Bromo-3,5-dichloro-2-nitrotoluene | Fe, HCl | 2-Amino-1-bromo-3,5-dichlorotoluene |

| 4 | 2-Amino-1-bromo-3,5-dichlorotoluene | Pivaloyl chloride, pyridine | N-(2-bromo-4,6-dichloro-3-methylphenyl)pivalamide |

| 5 | N-(2-bromo-4,6-dichloro-3-methylphenyl)pivalamide | 1. s-BuLi, TMEDA, THF, -78 °C; 2. DMF | 3-Bromo-5-chloro-2-methyl-6-(pivaloylamino)benzaldehyde |

| 6 | 3-Bromo-5-chloro-2-methyl-6-(pivaloylamino)benzaldehyde | 1. Diazotization; 2. H3PO2 | This compound |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction could be employed to construct the carbon skeleton of this compound. For instance, 1,3-dibromo-5-chlorobenzene (B31355) could be selectively coupled with a methylboronic acid derivative to introduce the methyl group. Subsequent functionalization would then be required to introduce the aldehyde group. Alternatively, a suitably substituted arylboronic acid could be coupled with a dihalogenated precursor.

The table below illustrates a potential synthetic route utilizing a Suzuki-Miyaura coupling.

| Step | Reactant 1 | Reactant 2 | Catalyst and Conditions | Product |

| 1 | 1,3-Dibromo-5-chlorobenzene | 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | Pd(OAc)2, K3PO4, toluene/water, 80 °C | (3-Bromo-5-chlorophenyl)boronic acid |

| 2 | (3-Bromo-5-chlorophenyl)boronic acid | 2-Iodotoluene | Pd(PPh3)4, Na2CO3, toluene/ethanol/water, reflux | 3-Bromo-5-chloro-2'-methyl-1,1'-biphenyl |

| 3 | 3-Bromo-5-chloro-2'-methyl-1,1'-biphenyl | O3, then Zn/H2O | This compound |

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org While not a direct method for introducing an aldehyde, the Heck reaction can be used to install a vinyl group, which can then be oxidatively cleaved to the desired aldehyde. For example, 1-bromo-3-chloro-5-iodobenzene (B84608) could be selectively coupled with ethylene, followed by ozonolysis of the resulting styrene (B11656) derivative.

Sonogashira Coupling: The Sonogashira coupling is the palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Heck reaction, the Sonogashira coupling can be used to introduce an ethynyl (B1212043) group, which can then be hydrated to form a methyl ketone, or oxidatively cleaved to a carboxylic acid, which can then be reduced to the aldehyde. libretexts.org

The following table outlines a potential Sonogashira coupling approach.

| Step | Reactant 1 | Reactant 2 | Catalyst and Conditions | Product |

| 1 | 1-Bromo-3-chloro-5-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, Et3N, THF, rt | (3-Bromo-5-chlorophenyl)ethynyl)trimethylsilane |

| 2 | (3-Bromo-5-chlorophenyl)ethynyl)trimethylsilane | K2CO3, MeOH | 1-((3-Bromo-5-chlorophenyl)ethynyl)benzene | |

| 3 | 1-((3-Bromo-5-chlorophenyl)ethynyl)benzene | 1. O3; 2. DMS | 3-Bromo-5-chlorobenzaldehyde | |

| 4 | 3-Bromo-5-chlorobenzaldehyde | 1. MeMgBr; 2. PCC | This compound |

Cross-Coupling Reactions in the Assembly of Substituted Benzaldehydes

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering an atom-economical and efficient route to functionalize otherwise inert C-H bonds. yale.edu For the synthesis of halogenated benzaldehydes, this approach allows for the direct introduction of halogen atoms onto the aromatic ring, bypassing the need for pre-functionalized substrates.

In the context of this compound synthesis, a plausible strategy involves the sequential C-H halogenation of a 2-methylbenzaldehyde precursor. Palladium-catalyzed C-H functionalization, often guided by a directing group, can achieve high regioselectivity. For instance, an imine formed in situ from the benzaldehyde can act as a transient directing group, guiding the palladium catalyst to the ortho C-H bonds. researchgate.net This strategy could be adapted for the selective introduction of either the bromo or chloro substituent. Subsequent functionalization at the remaining desired position would complete the synthesis of the di-halogenated scaffold.

While direct C-H activation for the synthesis of this specific molecule is not extensively documented, the principles of this methodology are well-established for similar aromatic systems. researchgate.netnih.gov The choice of catalyst, directing group, and halogen source is crucial for controlling the regioselectivity and preventing the formation of undesired isomers. rsc.org

Chemo- and Regioselective Halogenation Strategies

Traditional electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. However, for a polysubstituted compound like this compound, controlling the position of halogenation is a significant challenge due to the directing effects of the existing methyl and aldehyde groups on the 2-methylbenzaldehyde precursor. wikipedia.org The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director.

To achieve the desired 3-bromo-5-chloro substitution pattern, a multi-step approach is often necessary. One strategy could involve the initial bromination of 2-methylbenzaldehyde. The directing effects would likely lead to a mixture of products, from which the desired 3-bromo-2-methylbenzaldehyde (B1279399) could be isolated. Subsequent chlorination of this intermediate would then be directed by the existing substituents. The bromine atom is an ortho-, para-director, and the methyl and aldehyde groups retain their directing effects. Careful selection of chlorinating agents and reaction conditions would be critical to favor the formation of the 5-chloro isomer. geeksforgeeks.org

Lewis acid catalysts such as iron(III) chloride or aluminum chloride are commonly employed to activate the halogenating agent. geeksforgeeks.org The choice of catalyst can influence the regioselectivity of the reaction. Furthermore, the development of novel catalytic systems, including carborane-based Lewis bases, offers milder reaction conditions and potentially higher selectivity in aromatic halogenations. chemrxiv.org

Enzymatic halogenation presents a green and highly selective alternative. Halogenase enzymes can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions, often targeting positions that are difficult to access through traditional chemical methods. researchgate.netrsc.org While a specific enzyme for the synthesis of this compound has not been identified, the potential for engineering halogenases for this purpose is an active area of research. biorxiv.org

Formylation Reactions for Aldehyde Moiety Introduction

An alternative synthetic route involves the introduction of the aldehyde group onto a pre-existing 3-bromo-5-chloro-2-methylbenzene scaffold. Several formylation reactions can be employed for this purpose.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. cambridge.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group. ijpcbs.com The reaction of 3-bromo-5-chloro-2-methylbenzene with the Vilsmeier reagent, followed by hydrolysis, would yield the desired this compound. researchgate.net

Another approach is the ortho-formylation of phenols , which can be adapted for this synthesis. orgsyn.org If a suitable phenolic precursor is available, this method allows for the regioselective introduction of the aldehyde group ortho to the hydroxyl group. This could be a multi-step process involving the synthesis of a corresponding phenol (B47542), its formylation, and subsequent conversion of the hydroxyl group to the desired substituent.

Palladium-catalyzed formylation of aryl halides is another powerful technique. nih.gov This method typically involves the reaction of an aryl bromide or iodide with carbon monoxide and a hydride source in the presence of a palladium catalyst. organic-chemistry.org For instance, if 3-bromo-5-chloro-2-methyl-iodobenzene were available, it could be subjected to palladium-catalyzed formylation to introduce the aldehyde group.

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The efficient and selective synthesis of this compound is highly dependent on the optimization of reaction conditions and the catalyst systems employed. Fine-tuning these parameters can significantly impact the yield, purity, and sustainability of the synthetic process.

Ligand Design and Catalyst Tuning for Enhanced Selectivity and Yield

In metal-catalyzed reactions, such as C-H activation and formylation, the design of the ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity and selectivity. For palladium-catalyzed C-H halogenation, quinoline-type ligands have been shown to be effective in promoting the bromination and iodination of C(sp³)–H bonds. nih.gov Similar principles can be applied to the C(sp²)–H halogenation of aromatic rings, where the ligand can influence the regioselectivity by modulating the electronic and steric properties of the catalyst.

In the context of palladium-catalyzed formylation, the choice of phosphine (B1218219) ligands is critical. The ligand-to-palladium ratio can affect the reaction rate and prevent catalyst deactivation by carbon monoxide. nih.gov For instance, utilizing an appropriate ratio of a ligand like cataCXium A can lead to high conversion and yield in the reductive carbonylation of aryl bromides. nih.gov

Furthermore, the development of novel catalysts is an ongoing area of research. For example, carborane-based Lewis base catalysts have been introduced for aromatic halogenation using N-halosuccinimides, offering a milder and more selective alternative to traditional Lewis acids. chemrxiv.org The electronic properties of these catalysts can be fine-tuned by modifying the carborane scaffold to maximize their performance. chemrxiv.org

Solvent Effects and Reaction Medium Engineering

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of substituted benzaldehydes, the solvent can influence reaction rates, selectivity, and the stability of intermediates. For instance, in the Vilsmeier-Haack reaction, solvents like toluene and dichlorobenzene are commonly used. cambridge.org

In multicomponent reactions for the synthesis of related compounds, such as 4-semicarbazonoalkyl-2-naphthols, the reaction can be carried out in solvents like THF at room temperature or under solvent-free conditions at elevated temperatures. researchgate.net Solvent-free conditions, where possible, align with the principles of green chemistry by reducing solvent waste.

Reaction medium engineering also involves the use of biphasic systems or ionic liquids to facilitate product separation and catalyst recycling. For example, in the oxidation of toluene to benzaldehyde, a V-based catalytic biphasic system using water and toluene as the co-solvent has been explored to create a more sustainable process. mdpi.com

Sustainable Synthesis Considerations and Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

In the synthesis of this compound, several green chemistry approaches can be considered. The use of enzymatic catalysis, as mentioned earlier, offers a highly selective and environmentally benign route to halogenation. researchgate.netrsc.org

Avoiding the use of toxic and corrosive reagents like elemental halogens is another important consideration. The use of N-halosuccinimides in combination with a catalyst provides a safer alternative. chemrxiv.org Continuous-flow chemistry is another green technology that can enhance the safety and efficiency of halogenation reactions by allowing for precise control over reaction parameters and minimizing the handling of hazardous materials. scispace.com

Furthermore, the development of one-pot, multi-step synthetic procedures can reduce the number of purification steps, thereby minimizing solvent usage and waste generation. researchgate.netacs.orgrug.nl For example, a two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of substituted benzaldehydes, which streamlines the synthetic process. researchgate.netacs.orgrug.nl The choice of catalysts that are abundant and non-toxic, such as iron-based catalysts for formylation, also contributes to a more sustainable synthesis. organic-chemistry.org

Derivatization and Advanced Functionalization Strategies for 3 Bromo 5 Chloro 2 Methylbenzaldehyde

Transformations at the Aldehyde Carbonyl Group

The aldehyde functional group is a cornerstone of organic chemistry, offering a gateway to a vast array of chemical transformations. In 3-Bromo-5-chloro-2-methylbenzaldehyde, the carbonyl group can be readily converted into various other functionalities, providing a primary route for molecular elaboration while preserving the synthetically useful halogen substituents for subsequent reactions.

Synthesis of Imines, Oximes, and Hydrazones

The reaction of aldehydes with primary amines and related derivatives is a fundamental transformation that produces carbon-nitrogen double bonds. redalyc.org These reactions typically proceed via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which then undergoes dehydration to yield the final product. nih.gov

Imines (Schiff Bases): The condensation of this compound with primary aliphatic or aromatic amines, often under acidic catalysis, yields the corresponding N-substituted imines, also known as Schiff bases. byjus.com

Oximes: Reaction with hydroxylamine (B1172632) in a weakly acidic medium converts the aldehyde into an oxime. learncbse.in This transformation is commonly used for the characterization and protection of aldehydes. learncbse.in

Hydrazones: Similarly, treatment with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) results in the formation of hydrazones. nih.gov Research on the closely related 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) has demonstrated its successful conversion to various hydrazone derivatives through condensation reactions. researchgate.netnih.govnih.gov

These reactions are generally high-yielding and serve to introduce nitrogen-containing functionalities that can be further modified or utilized for their biological or material properties.

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |

| Hydrazine (R-NH-NH₂) | Hydrazone | Ar-CH=N-NH-R |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting carbonyl compounds into alkenes, thereby enabling carbon-carbon bond formation. masterorganicchemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to transform the aldehyde into an alkene. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield predominantly (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org These reagents are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity, almost exclusively producing the (E)-alkene. wikipedia.orgorganic-chemistry.org Furthermore, the water-soluble dialkylphosphate byproduct is easily removed, simplifying product purification. organic-chemistry.org Both the Wittig and HWE reactions are applicable to substituted benzaldehydes for the synthesis of stilbene (B7821643) derivatives and other vinyl-aromatic compounds. google.com

| Reaction | Key Reagent | Typical Stereoselectivity | Byproduct |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | (Z) for non-stabilized ylides, (E) for stabilized ylides | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) | Dialkylphosphate salt |

Cyanohydrin Formation and Subsequent Conversions

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. learncbse.in The reaction involves the nucleophilic attack of a cyanide ion on the carbonyl carbon, followed by protonation of the intermediate alkoxide. youtube.com

This reaction is reversible, and the position of the equilibrium can be influenced by reaction conditions. google.com Cyanohydrins are valuable synthetic intermediates due to the versatile reactivity of the nitrile group.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile functionality converts the cyanohydrin into an α-hydroxy acid.

Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄), yielding a β-amino alcohol.

These subsequent conversions allow for the transformation of the original aldehyde into more complex functional groups, significantly expanding the synthetic utility of the parent molecule.

| Starting Material | Reaction Type | Resulting Functional Group | Product Class |

|---|---|---|---|

| Cyanohydrin | Hydrolysis | Carboxylic Acid (-COOH) | α-Hydroxy Acid |

| Cyanohydrin | Reduction | Primary Amine (-CH₂NH₂) | β-Amino Alcohol |

Selective Manipulation of the Aryl Halogens in this compound

The presence of two different halogen atoms on the aromatic ring offers opportunities for selective functionalization through reactions that can discriminate between the C-Br and C-Cl bonds.

Differential Reactivity of Bromine vs. Chlorine in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. tcichemicals.com A key principle governing the selectivity in dihalogenated substrates is the difference in bond dissociation energies of the carbon-halogen bonds (C-Cl > C-Br) and the corresponding rates of oxidative addition to the palladium catalyst. princeton.edu The generally accepted order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl. princeton.edu

This reactivity difference can be exploited to achieve selective coupling at the more labile C-Br bond of this compound, leaving the C-Cl bond available for a subsequent, different coupling reaction. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, one can favor the oxidative addition at the bromine site. For example, standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) often exhibit high selectivity for aryl bromides over chlorides. researchgate.netnih.gov This strategy allows for the stepwise and regiocontrolled introduction of different aryl or alkyl groups onto the aromatic ring.

| Substrate | Coupling Partner | Typical Catalyst System | Predicted Major Product | Unreacted Site |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-5-chloro-2-methylbenzaldehyde | C-Cl |

Regioselective Substitution of Halogens with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing aryl halides with nucleophiles. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group. The reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. nih.gov

In this compound, the aldehyde group is electron-withdrawing, which activates the ring towards nucleophilic attack. Two competing factors govern the regioselectivity of a potential SNAr reaction:

Electronic Activation: The electron-withdrawing resonance effect of the aldehyde group is exerted most strongly at the para position, where the chlorine atom resides. This would favor nucleophilic attack at the C-Cl bond.

Leaving Group Ability: Bromide is generally a better leaving group than chloride due to the weaker C-Br bond. This factor would favor substitution at the C-Br bond.

The outcome of an SNAr reaction on this substrate would therefore be a delicate balance between these opposing effects, heavily influenced by the specific nucleophile and reaction conditions employed. While substitution at either position could be challenging under standard conditions, specialized catalytic systems (e.g., copper-catalyzed Ullmann condensation) or highly forcing conditions might be required to achieve substitution, with the regioselectivity being a critical parameter to determine experimentally.

| Factor | Favored Position for Substitution | Reason |

|---|---|---|

| Electronic Effect (Resonance) | C5 (Chlorine) | The C5 position is para to the electron-withdrawing aldehyde group, leading to greater stabilization of the Meisenheimer complex intermediate. |

| Leaving Group Ability | C3 (Bromine) | The C-Br bond is weaker and bromide is a better leaving group than chloride. |

Palladium-Catalyzed Amination, Thiolation, and Etherification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds. For this compound, the carbon-bromine bond is the more reactive site for such transformations compared to the more inert carbon-chlorine bond, allowing for selective functionalization.

Amination: The Buchwald-Hartwig amination is a key method for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base. For this compound, this transformation would selectively occur at the C-3 position, replacing the bromine atom. The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. nih.gov The reaction can accommodate a wide range of amines, including anilines, cyclic amines, and aliphatic amines, thereby introducing diverse functionalities. researchgate.netresearchgate.net

Thiolation: The formation of aryl thioethers can be achieved through palladium-catalyzed coupling of aryl halides with thiols or their surrogates. researchgate.netacs.org This reaction provides a direct route to carbon-sulfur bond formation. Similar to amination, the reaction on this compound is expected to proceed selectively at the C-Br bond. Various palladium catalysts and ligands have been developed to facilitate this transformation, tolerating a wide array of functional groups on both the aryl halide and the thiol coupling partner. semanticscholar.orgrsc.org

Etherification: The palladium-catalyzed synthesis of aryl ethers, another variant of the Buchwald-Hartwig reaction, involves coupling aryl halides with alcohols or phenols. This method serves as a powerful alternative to traditional methods like the Ullmann condensation. The reaction would enable the introduction of an alkoxy or aryloxy group at the C-3 position of the benzaldehyde (B42025) core. The conditions typically require a palladium precursor, a suitable phosphine ligand, and a strong base to deprotonate the alcohol.

The table below summarizes representative conditions for these palladium-catalyzed reactions, adapted from general procedures for aryl bromides.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Amination | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene (B28343) or Dioxane | 80-110 |

| Thiolation | Pd(OAc)₂ / Xantphos | K₃PO₄ or Cs₂CO₃ | DMF or Toluene | 80-120 |

| Etherification | Pd(OAc)₂ / Biarylphosphine Ligand | NaH or K₃PO₄ | Toluene or Dioxane | 100-130 |

Functionalization of the Methyl Group and Aromatic Ring Peripheral Sites

Beyond the halogen sites, the methyl group and the unsubstituted positions on the aromatic ring offer further opportunities for derivatization.

The benzylic position of the methyl group is activated and susceptible to various transformations. ucalgary.ca

Benzylic Oxidation: The methyl group can be oxidized to afford different functional groups. Under strong oxidizing conditions, such as with potassium permanganate (B83412) or chromic acid, the methyl group can be converted to a carboxylic acid, yielding 3-bromo-5-chloro-2-formylbenzoic acid. Careful selection of reagents is necessary to avoid over-oxidation of the existing aldehyde group. organic-chemistry.org Milder, more selective methods may allow for oxidation to the corresponding benzyl (B1604629) alcohol, which could then be used in subsequent reactions. nih.govrsc.org

Benzylic Halogenation: The introduction of a halogen at the benzylic position can be readily achieved through free-radical halogenation. ucalgary.ca N-Bromosuccinimide (NBS), in the presence of a radical initiator like AIBN or light, is a standard reagent for the selective bromination of benzylic C-H bonds. libretexts.orglibretexts.org This reaction would convert this compound into 3-bromo-5-chloro-2-(bromomethyl)benzaldehyde. The resulting benzylic bromide is a highly versatile intermediate, susceptible to nucleophilic substitution reactions to introduce a wide range of functionalities.

The table below outlines typical conditions for these benzylic functionalization reactions.

| Reaction Type | Reagent | Initiator/Conditions | Product Functional Group |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Heat | Carboxylic Acid (-COOH) |

| Benzylic Halogenation | N-Bromosuccinimide (NBS) | AIBN or UV light | Benzylic Bromide (-CH₂Br) |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. wikipedia.orgbaranlab.org For this compound, the aldehyde group could potentially act as a DMG. However, it would direct metalation to the C-6 position of the aromatic ring, not the methyl group. harvard.edu

Direct deprotonation of the methyl group itself using such strong bases is not a typical DoM strategy and is generally not feasible. The organolithium reagents are highly nucleophilic and would preferentially attack the electrophilic aldehyde carbonyl. Furthermore, the most acidic proton on the molecule (apart from the aromatic protons) is the aldehydic proton, which would be abstracted before the benzylic protons. Therefore, directed metallation of the methyl group is not considered an applicable strategy for this specific substrate without prior protection of the aldehyde functionality.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound has two unsubstituted positions, C-4 and C-6. The reactivity of the ring towards electrophiles is significantly reduced due to the presence of three deactivating groups (aldehyde, bromo, chloro). msu.edumsu.edu The methyl group is the only activating group. The directing effects of the substituents are as follows:

-CHO (meta-directing): Directs to C-4 and C-6.

-Br (ortho, para-directing, deactivating): Directs to C-4 and C-6.

-Cl (ortho, para-directing, deactivating): Directs to C-4.

-CH₃ (ortho, para-directing, activating): Directs to C-6.

Considering these combined effects, any electrophilic substitution (such as nitration or further halogenation) would be slow but would likely occur at the C-6 position, which is favored by three of the four substituents. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA): This type of reaction is favored on electron-poor aromatic rings containing a good leaving group and a strong electron-withdrawing group positioned ortho or para to it. libretexts.orglibretexts.org In this compound, the aldehyde group is a strong electron-withdrawing group.

The chlorine atom at C-5 is para to the aldehyde group.

The bromine atom at C-3 is meta to the aldehyde group.

Therefore, the chlorine atom at C-5 is activated towards nucleophilic aromatic substitution. youtube.comyoutube.com Reaction with a strong nucleophile (e.g., sodium methoxide, ammonia) under heating could lead to the displacement of the chloride ion to yield the corresponding substituted product. The bromine at C-3 is not activated by the aldehyde group for an SNAr mechanism.

Computational and Theoretical Studies on 3 Bromo 5 Chloro 2 Methylbenzaldehyde

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-5-chloro-2-methylbenzaldehyde, these studies would be crucial in predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's stability and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT) This table is illustrative of the type of data that would be generated from DFT calculations and is not based on actual experimental or computational results.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-Cl | 1.74 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-Cl | 120.2° | |

| C-C=O | 124.8° | |

| Dihedral Angle | C-C-C=O | 180.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, FMO analysis would help in identifying whether it is more likely to act as an electrophile or a nucleophile in a reaction. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents hypothetical data to illustrate the outputs of an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack.

For this compound, an EPS map would likely show a negative potential around the oxygen atom of the aldehyde group, indicating a site for electrophilic attack. Positive potentials might be observed around the hydrogen atoms and the carbon atom of the aldehyde group, suggesting sites for nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to simulate the course of a chemical reaction, providing detailed information about the mechanism and energetics.

By modeling the interaction of this compound with other reactants, it is possible to elucidate the step-by-step mechanism of a reaction. This involves identifying all intermediates and transition states along the reaction coordinate. For example, the mechanism of a nucleophilic addition to the aldehyde group could be computationally explored.

A key outcome of reaction pathway modeling is the calculation of activation energy barriers. This is the energy required to reach the transition state and is a critical factor in determining the rate of a reaction. Lower activation energies correspond to faster reactions. By calculating these barriers, the kinetics of reactions involving this compound could be predicted, providing valuable information for synthetic chemists.

Table 3: Hypothetical Activation Energies for a Reaction of this compound This table is a hypothetical representation of data that could be obtained from transition state analysis.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15.2 |

| Proton Transfer | 5.8 |

Solvent Continuum Models in Computational Chemistry

In the computational analysis of molecules like this compound, accounting for the influence of a solvent is crucial as it can significantly alter molecular properties and behavior. q-chem.comq-chem.com Explicitly modeling individual solvent molecules is often computationally prohibitive, especially for large systems. wikipedia.orgwikipedia.org Solvent continuum models offer a computationally efficient alternative by representing the solvent as a continuous medium with averaged properties, characterized primarily by its dielectric constant. fiveable.me

One of the most widely used methods is the Polarizable Continuum Model (PCM). wikipedia.org In this approach, the solute molecule is placed within a cavity created in the dielectric continuum. The solute's charge distribution polarizes the surrounding solvent medium, which in turn creates a reaction field that interacts with the solute. This interaction is then incorporated into the quantum mechanical Hamiltonian of the solute, allowing for the calculation of its properties in solution. q-chem.comq-chem.com

Several variations of the PCM exist, including:

Dielectric PCM (D-PCM): One of the earlier, simpler implementations. wikipedia.org

Integral Equation Formalism PCM (IEF-PCM): A more rigorous and widely used variant that provides a more accurate description of the solvent's response. wikipedia.orgfiveable.me

Conductor-like PCM (C-PCM): This model treats the dielectric as a conductor, which simplifies the calculations. It is closely related to the Conductor-like Screening Model (COSMO). q-chem.comwikipedia.org

The total free energy of solvation in these models is typically calculated as the sum of three components: the electrostatic term (Ges), the dispersion-repulsion term (Gdr), and the cavitation energy (Gcav), which is the energy required to create the solute cavity in the solvent. wikipedia.org These models are available in numerous quantum chemistry software packages and can be used with various levels of theory, such as Hartree-Fock and Density Functional Theory (DFT). wikipedia.org

While powerful, PCM and other continuum models have limitations. They are most effective for systems where electrostatic interactions are dominant. In cases where specific solute-solvent interactions like hydrogen bonding or other non-electrostatic effects are critical, these models may be less accurate. wikipedia.org For this compound, a polar molecule, these models are essential for accurately predicting properties in polar solvents.

Spectroscopic Feature Prediction and Corroboration with Experimental Data (Theoretical Aspects)

Computational chemistry provides powerful tools for predicting spectroscopic features of molecules, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. For a molecule like this compound, theoretical predictions of its vibrational, NMR, and electronic spectra are invaluable for its structural characterization.

Theoretical Prediction of Vibrational Modes and NMR Chemical Shifts

Vibrational Modes: Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes. These modes correspond to specific molecular motions, such as the stretching of the C=O bond of the aldehyde group, C-H stretching on the aromatic ring, and vibrations involving the C-Br and C-Cl bonds. A comprehensive theoretical study on the related compound 5-Bromo-2-Hydroxybenzaldehyde utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to calculate its vibrational spectra. nih.govresearchgate.net The predicted frequencies and their corresponding assignments can be compared with experimental FT-IR spectra to confirm the molecular structure. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation. github.io Quantum mechanical calculations can compute the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then used to predict the chemical shift, typically by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). DFT methods are commonly employed for this purpose. rsc.org For substituted benzaldehydes, the chemical shifts of the aromatic protons and the aldehydic proton are particularly sensitive to the nature and position of the substituents. researchgate.net The accuracy of predicted NMR shifts depends on the chosen level of theory, basis set, and the inclusion of solvent effects, often through a PCM. github.io Comparing the predicted ¹H and ¹³C NMR spectra with experimental data helps to confirm the substitution pattern on the benzene (B151609) ring.

Below is an illustrative table of the kind of data that would be generated for the theoretical prediction of ¹³C NMR chemical shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 190.5 |

| C-CH₃ | 138.2 |

| C-Br | 122.0 |

| C-Cl | 135.8 |

| C-CHO | 134.1 |

| C-H | 131.5 |

| C-H | 128.9 |

| -CH₃ | 18.7 |

Note: This data is hypothetical and serves as an example of typical output from a computational NMR prediction.

Electronic Excitation Spectra and UV-Vis Predictions (if relevant)

The electronic absorption spectra (UV-Vis) of aromatic aldehydes are characterized by transitions involving the π electrons of the benzene ring and the carbonyl group. uobabylon.edu.iqcdnsciencepub.com Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict the vertical excitation energies and oscillator strengths that correspond to the peaks in a UV-Vis spectrum. acs.org

For substituted benzaldehydes, typical electronic transitions include:

π → π* transitions: These are typically high-intensity absorptions and are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system and the carbonyl group. researchgate.net

n → π* transitions: These involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. uobabylon.edu.iq

A joint experimental and theoretical study on nitrobenzaldehydes used high-level methods like MS-CASPT2/CASSCF and CC2 to assign the observed transitions. uni-muenchen.de The study identified weak nπ* transitions around 350 nm and stronger ππ* transitions at shorter wavelengths (around 250-300 nm). uni-muenchen.de For this compound, similar transitions would be expected, with the exact absorption maxima (λ_max) being influenced by the electronic effects of the bromo, chloro, and methyl substituents. Solvatochromic shifts, which are changes in absorption maxima due to the solvent, can also be modeled computationally, often using PCM in conjunction with TD-DFT. uni-muenchen.de

An example of predicted UV-Vis data is presented in the table below.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| n → π | 345 | 0.008 |

| π → π | 298 | 0.150 |

| π → π* | 255 | 0.450 |

Note: This data is hypothetical and illustrates the type of information obtained from TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis (if relevant)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. researchgate.net For a molecule like this compound, the primary conformational flexibility arises from the rotation of the aldehyde group (-CHO) and the methyl group (-CH₃) relative to the benzene ring.

3 Bromo 5 Chloro 2 Methylbenzaldehyde As a Versatile Synthetic Precursor

Applications in the Synthesis of Complex Organic Scaffolds

3-Bromo-5-chloro-2-methylbenzaldehyde is a bespoke chemical entity, uniquely functionalized for a range of applications in the synthesis of elaborate organic molecules. Its trifunctional nature, featuring an electrophilic aldehyde group and two distinct halogen atoms (bromine and chlorine) on a sterically hindered benzene (B151609) ring, offers chemists a versatile platform for constructing complex molecular architectures. The strategic placement of the bromo, chloro, and methyl groups allows for selective and sequential reactions, making it a valuable precursor for a variety of intricate organic scaffolds.

Construction of Heterocyclic Systems via Condensation Reactions

The aldehyde functional group is a cornerstone of heterocyclic synthesis, primarily through its participation in condensation reactions. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to the creation of a vast array of heterocyclic systems. This compound is an ideal substrate for such transformations.

Condensation of the aldehyde with primary amines can lead to the formation of Schiff bases or imines, which are themselves versatile intermediates. For instance, reaction with substituted anilines can yield a range of imines, which can be further cyclized to afford quinolines or other fused nitrogen-containing heterocycles. The electronic properties of the phenyl ring, influenced by the electron-withdrawing halogen substituents, can modulate the reactivity of the aldehyde group.

Another prominent condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction would convert the benzaldehyde (B42025) into a substituted styrene (B11656) derivative, a key precursor for various heterocyclic systems through subsequent cyclization reactions. For example, the resulting electron-deficient alkene could undergo a Michael addition followed by cyclization to produce substituted pyridines or pyrimidines.

The table below illustrates potential heterocyclic systems that could be synthesized from this compound via condensation reactions.

| Reactant | Condensation Type | Intermediate | Heterocyclic System |

| Substituted Amine/Aniline | Schiff Base Formation | Imine | Quinolines, Benzodiazepines |

| Hydrazine (B178648) Derivatives | Hydrazone Formation | Hydrazone | Pyrazoles, Pyrazolines |

| Hydroxylamine (B1172632) | Oxime Formation | Oxime | Isoxazoles, Isoxazolines |

| Active Methylene Compounds (e.g., Malononitrile) | Knoevenagel Condensation | Substituted Alkene | Pyridines, Dihydropyridines |

Role in Building Polycyclic Aromatic Compounds

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up numerous avenues for the construction of polycyclic aromatic hydrocarbons (PAHs). These halogens serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, stepwise functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings. This allows for a sequential approach where the bromine atom is reacted first, followed by a subsequent coupling reaction at the less reactive chlorine site.

For example, a Suzuki coupling reaction with an arylboronic acid at the bromine position would yield a biphenyl (B1667301) derivative. nih.gov The aldehyde group could then be transformed, for instance, via a Wittig reaction to introduce a vinyl group. masterorganicchemistry.com A subsequent intramolecular Heck reaction could then be employed to form a new ring, leading to a phenanthrene (B1679779) or chrysene (B1668918) derivative. The ability to perform these reactions in a controlled, stepwise manner is crucial for the regioselective synthesis of complex PAHs.

The following table outlines a hypothetical synthetic sequence for a polycyclic aromatic compound starting from this compound.

| Step | Reaction Type | Reactant/Conditions | Intermediate Product |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-3-chloro-2-methylbenzaldehyde |

| 2 | Wittig Reaction | Phosphonium (B103445) ylide | 1-(4-Aryl-3-chloro-2-methylphenyl)-alkene |

| 3 | Intramolecular Heck Reaction | Pd catalyst | Substituted Dihydrophenanthrene |

| 4 | Oxidation | Dehydrogenation agent | Substituted Phenanthrene |

Intermediate for Natural Product Total Synthesis (Hypothetical Exploration)

While there are no documented examples of this compound being used in the total synthesis of a natural product, its structural features make it an intriguing hypothetical building block for certain classes of complex molecules. The highly substituted and functionalized aromatic ring could serve as a key fragment in a retrosynthetic analysis of a larger target.

Consider a hypothetical natural product containing a polysubstituted aromatic core. A retrosynthetic disconnection could lead back to a key intermediate that could be constructed from this compound. The aldehyde could be used to build a side chain, while the halogen atoms provide sites for the introduction of other fragments of the natural product via cross-coupling reactions. The methyl group provides steric influence and can be a site for further functionalization.

For instance, in the hypothetical synthesis of a complex alkaloid, the aldehyde could be converted to an amine via reductive amination. The bromine atom could be used to introduce a heterocyclic ring system via a Suzuki or Buchwald-Hartwig coupling. The chlorine atom could then be used in a later step to close a macrocycle via an intramolecular coupling reaction. This hypothetical scenario underscores the potential of this versatile precursor in the strategic planning of complex natural product syntheses.

Development of Advanced Reagents and Materials from this compound

The unique combination of functional groups and substitution patterns on this compound also makes it a promising starting material for the development of advanced reagents and materials with tailored properties.

Precursor for Advanced Polymer Monomers

The aldehyde functionality and the two halogen atoms can be chemically modified to produce a variety of monomers for high-performance polymers. For example, the aldehyde can be oxidized to a carboxylic acid, which can then be converted to an acid chloride or an ester. This dually halogenated aromatic carboxylic acid could serve as a monomer for polyesters or polyamides. The presence of the bromine and chlorine atoms would impart flame-retardant properties and increased thermal stability to the resulting polymers.

Alternatively, the aldehyde could be converted to a phenol (B47542) through a Baeyer-Villiger oxidation, followed by etherification to produce a monomer suitable for the synthesis of poly(arylene ether)s. The halogens would not only enhance the polymer's properties but also provide sites for post-polymerization modification, allowing for the fine-tuning of the material's characteristics.

| Monomer Type | Synthetic Transformation from Aldehyde | Potential Polymer Class | Enhanced Properties |

| Dihalogenated Aromatic Carboxylic Acid | Oxidation | Polyesters, Polyamides | Flame retardancy, Thermal stability |

| Dihalogenated Aromatic Diol | Baeyer-Villiger Oxidation, Reduction | Polycarbonates, Polyurethanes | Chemical resistance, High refractive index |

| Dihalogenated Styrenic Monomer | Wittig Reaction | Polystyrenes | High glass transition temperature |

Synthesis of Liquid Crystalline Materials or Functional Dyes

The rigid, substituted phenyl ring of this compound is a desirable core structure for the synthesis of liquid crystalline materials. Condensation of the aldehyde with various aromatic amines can lead to the formation of Schiff base derivatives with elongated, rigid structures, a key requirement for liquid crystallinity. The presence of the lateral methyl group and the polarizable halogen atoms can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. The bromo and chloro substituents, in particular, can enhance intermolecular interactions and lead to the formation of more stable mesophases. mdpi.com

In the realm of functional dyes, the 3-bromo-5-chloro-2-methylphenyl moiety can be incorporated as a building block in the synthesis of various dye classes. For example, it can be used to prepare azo dyes by first converting the aldehyde to an amino group, followed by diazotization and coupling with a suitable aromatic compound. nih.govnih.gov The halogen atoms would be expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, and could also improve its lightfastness and thermal stability. The unique substitution pattern allows for the precise tuning of the dye's electronic and, consequently, its color and other photophysical properties.

Development of Novel Organocatalysts or Ligands (Hypothetical Exploration)

The unique structural features of this compound, namely its aldehyde functionality and the distinct electronic and steric environment created by its substituents, make it an intriguing candidate for the hypothetical development of novel organocatalysts and ligands. The aldehyde group serves as a versatile chemical handle for derivatization, allowing for the introduction of catalytically active moieties or coordinating atoms.

Hypothetical Organocatalyst Development:

The aldehyde can be readily condensed with chiral primary or secondary amines to form iminium or enamine intermediates, which are central to many organocatalytic transformations. beilstein-journals.orgresearchgate.net For instance, reaction with a chiral pyrrolidine (B122466) derivative could yield a catalyst for asymmetric Michael additions or aldol (B89426) reactions. beilstein-journals.org The electronic properties imparted by the bromo and chloro substituents would likely influence the reactivity of these intermediates. These electron-withdrawing groups would increase the electrophilicity of the iminium ion, potentially enhancing its reactivity in certain cycloaddition or alkylation reactions.

Furthermore, the aldehyde could be a precursor for N-heterocyclic carbene (NHC) catalysts. While the synthesis is complex, one could envision a multi-step sequence transforming the benzaldehyde into a substituted benzimidazole (B57391), the precursor to an imidazolium (B1220033) salt and subsequently the NHC. The steric bulk of the ortho-methyl group, combined with the electronic influence of the halogens, could create a unique pocket at the carbene center, potentially leading to novel selectivity in reactions like the benzoin (B196080) condensation. nih.gov

Hypothetical Ligand Development:

The aldehyde functionality is a key starting point for synthesizing ligands for transition metal catalysis. Condensation with primary amines containing additional donor sites (e.g., pyridyl, phosphino, or hydroxyl groups) can generate Schiff base ligands. For example, reacting this compound with 2-aminopyridine (B139424) would yield a bidentate PNN ligand. The electronic nature of the aryl ring, modulated by the halogen and methyl groups, would affect the electron density at the metal center, thereby tuning its catalytic activity.

A particularly well-established route involves the synthesis of phosphine-containing ligands. academie-sciences.fr For instance, a synthetic pathway could be devised to introduce a diphenylphosphino group at the ortho-position, analogous to the well-known o-(diphenylphosphino)benzaldehyde. academie-sciences.fr The resulting ligand could chelate to a metal center through both the phosphorus and aldehyde oxygen atoms. Such ligands, known as hemilabile ligands, are of significant interest in catalysis because one donor arm can dissociate to open a coordination site for a substrate. academie-sciences.fr

Table 1: Hypothetical Catalyst and Ligand Scaffolds from this compound

| Scaffold Type | Hypothetical Structure | Potential Application | Key Features Influenced by Substituents |

| Chiral Imidazolidinone Catalyst | Product of condensation with a chiral diamine | Asymmetric Friedel-Crafts Alkylation | Enhanced iminium ion electrophilicity due to -Br and -Cl groups. |

| Schiff Base (PNN) Ligand | Product of condensation with 2-(aminomethyl)pyridine | Transition metal-catalyzed cross-coupling | Tuned electronic properties of the metal center. |

| Iminophosphine Ligand | Product of condensation with an aminophosphine | Asymmetric hydrogenation | Steric and electronic control of the chiral environment around the metal. |

Future Directions in the Synthetic Utility of this compound

The future utility of this compound in synthesis is poised to benefit from advancements in chemical methodologies that prioritize efficiency, sustainability, and automation.

Expanding the Scope of Green Chemistry Methodologies

The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical processes. worldwidejournals.com Future applications involving this compound could increasingly adopt these principles.

Alternative Solvents and Catalysts: Traditional syntheses often rely on volatile organic compounds and heavy metal catalysts. misericordia.edu Future work could explore the use of greener alternatives. For example, reactions such as the synthesis of benzimidazole derivatives from this aldehyde could be performed in deep eutectic solvents (DESs) or water, minimizing organic waste. nih.govmdpi.com The use of heterogeneous catalysts or organocatalysts for transformations like oxidation or condensation reactions would also align with green chemistry goals by simplifying purification and avoiding toxic metal waste. worldwidejournals.commisericordia.edu

Energy Efficiency: Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption compared to conventional heating. misericordia.edu Applying microwave irradiation to reactions involving this compound, such as the formation of Schiff bases or heterocycles, could lead to more efficient and sustainable processes.

Application in Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.orgnih.gov

The synthesis and derivatization of this compound are well-suited for translation to flow chemistry systems. For instance, multi-step syntheses, which often require purification of intermediates in batch processes, could be streamlined into a continuous sequence in a flow reactor. unimi.it Reactions that are highly exothermic or involve hazardous reagents can be managed more safely due to the small reaction volumes and superior temperature control inherent to flow systems. rsc.org

Automation and high-throughput experimentation, often coupled with flow chemistry, could accelerate the discovery of new reactions and optimal conditions for this building block. By systematically varying reaction parameters like temperature, residence time, and reagent stoichiometry, vast reaction spaces can be explored efficiently to identify novel transformations and applications. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for a Hypothetical Aldol Condensation

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage in Flow |

| Reaction Scale | Limited by flask size | Scalable by running longer or "numbering-up" reactors rsc.org | Easier and more seamless scale-up. |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio rsc.org | Improved safety and selectivity for exothermic reactions. |

| Mixing | Can be inefficient, especially on a large scale | Rapid and efficient mixing beilstein-journals.org | Higher yields and fewer side products. |

| Reaction Time | Can be long (hours to days) | Often significantly reduced (seconds to minutes) beilstein-journals.org | Increased throughput and efficiency. |

| Automation | More complex to automate | Readily integrated with automated pumps and sensors nih.gov | Enables high-throughput screening and optimization. |

Exploration of Bio-Inspired Synthetic Pathways (Hypothetical)

Nature employs highly efficient and selective enzymes and non-covalent interactions to construct complex molecules under mild conditions. Bio-inspired synthetic strategies seek to mimic these processes.

Enzymatic Catalysis: One hypothetical avenue is the use of enzymes to selectively functionalize this compound. For example, an engineered oxidoreductase could potentially reduce the aldehyde to the corresponding alcohol with high enantioselectivity, a transformation that is often challenging using traditional chemical reductants.

Non-covalent Interaction Catalysis: Recent research has explored the use of non-covalent interactions, such as halogen bonding, to promote chemical reactions, inspired by their role in biological systems. acs.orgresearchgate.net It is conceivable that the bromine and chlorine atoms on the benzaldehyde ring could be exploited as halogen bond donors to pre-organize substrates in a catalytic cycle. This could facilitate selective cross-coupling or other bond-forming reactions in a novel, bio-inspired manner. researchgate.net Furthermore, bio-inspired dimerizations involving aldehydes in aqueous media have been shown to be efficient and environmentally friendly, suggesting pathways for creating more complex structures from this precursor without the need for catalysts or organic solvents. acs.org

Conclusion: Current Standing and Future Perspectives in the Research of 3 Bromo 5 Chloro 2 Methylbenzaldehyde

Summary of Key Academic Contributions

Identification of Unresolved Challenges and Open Research Questions

Due to the absence of foundational research, the entire scope of this compound's chemical profile represents an unresolved challenge. Key open research questions include:

Synthesis: What are the most efficient and scalable synthetic routes to produce 3-Bromo-5-chloro-2-methylbenzaldehyde with high purity and yield?

Physicochemical Properties: What are the fundamental physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, MS)?

Reactivity: How does the interplay of the bromo, chloro, and methyl substituents on the benzaldehyde (B42025) ring influence its reactivity in various organic transformations?

Biological Activity: Does this compound exhibit any noteworthy biological or pharmacological activities that would warrant further investigation for medicinal chemistry applications?

Material Science Applications: Could this compound serve as a precursor or building block for novel materials with unique electronic or optical properties?

Outlook on Emerging Research Frontiers and Methodological Advancements

The future research landscape for this compound is entirely open. Initial exploratory studies would be necessary to establish a baseline of knowledge. Emerging research frontiers could involve:

Novel Synthetic Methodologies: The development of innovative synthetic strategies, potentially utilizing modern cross-coupling reactions or C-H activation techniques, could provide efficient access to this and other polysubstituted benzaldehydes.

Computational Chemistry: In the absence of experimental data, computational modeling and density functional theory (DFT) calculations could offer initial predictions of the compound's structure, electronic properties, and reactivity, guiding future experimental work.

High-Throughput Screening: Should the compound become synthetically accessible, high-throughput screening assays could be employed to rapidly assess its potential biological activities against a wide range of therapeutic targets.

Intermediate for Complex Molecules: Investigation into its use as a key intermediate for the synthesis of more complex molecular architectures, such as pharmaceuticals, agrochemicals, or functional dyes, represents a significant area for future exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.